
2-(2-Bromophenyl)-1-methylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Bromophenyl)-1-methylpiperidin-4-one, also known as bromadol or BDPC, is a potent synthetic opioid analgesic that was first synthesized in the 1970s. It is structurally similar to other opioids, such as fentanyl and tramadol, but has a unique chemical structure that makes it significantly more potent than these drugs. Bromadol is currently not approved for medical use, but it has gained popularity in the illicit drug market due to its high potency and potential for abuse.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis techniques for related compounds, like 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, and their structural characterizations have been explored. These studies focus on crystalline structures and the synthesis of diverse derivatives (Iyengar et al., 2005).
Biological Applications
- Research has been conducted on derivatives of 1-methylpiperidin-4-one, such as the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, which have shown promising antioxidant and antimicrobial activities (Harini et al., 2014).
Chemical Applications
- The compound has also been studied in the context of chemical reactions, such as its involvement in the fixation of CO2 into cyclic carbonates and the synthesis of various ligands and metal complexes (Ikiz et al., 2015).
Optical and Material Science Research
- In material science, studies have been conducted on the nonlinear optical properties of related chalcone derivatives. These findings are significant for applications in nonlinear optics and optical limiting properties (D’silva et al., 2012).
X-ray Crystallography and Theoretical Studies
- X-ray crystallographic and theoretical studies have been conducted on compounds like methyl 4-(4’-Bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, which bear structural similarities. These studies aim to understand the molecular structure and conformation for potential biological activity (Edafiogho et al., 2003).
Properties
IUPAC Name |
2-(2-bromophenyl)-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-14-7-6-9(15)8-12(14)10-4-2-3-5-11(10)13/h2-5,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYFTJKIZSAYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)
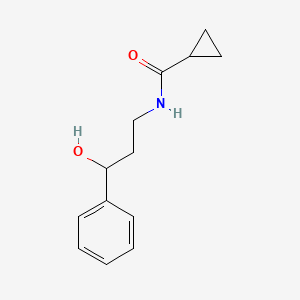
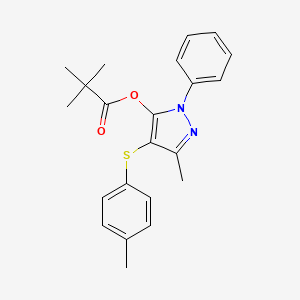
![1-[(2-Methylphenyl)methyl]pyrazole](/img/structure/B3008787.png)


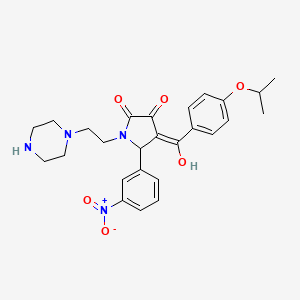
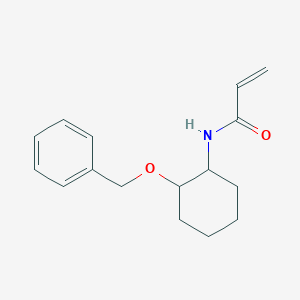

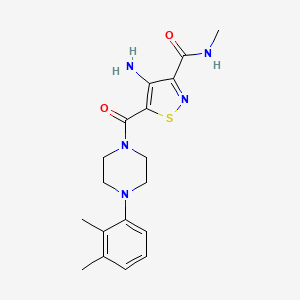
![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)
![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B3008800.png)
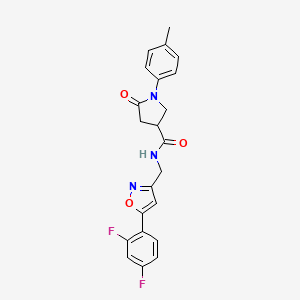
![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)
